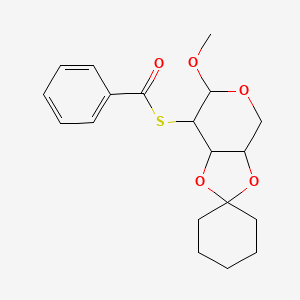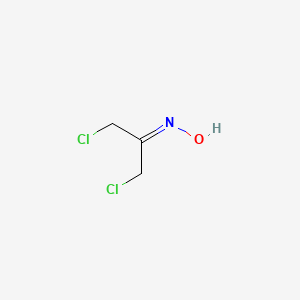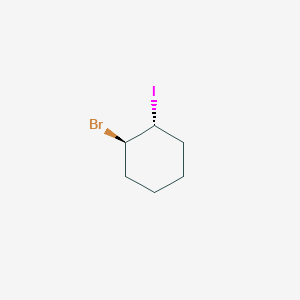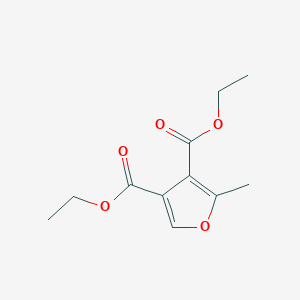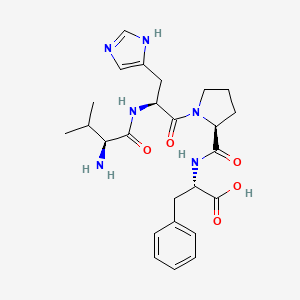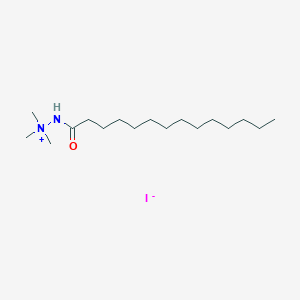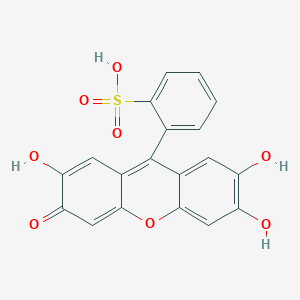
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is a complex organic compound that belongs to the xanthene dye family. This compound is known for its vibrant color and is commonly used in various applications, including biological staining and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and emit light. The xanthene core structure allows for efficient fluorescence, making it useful in various imaging techniques. The molecular targets include cellular components that can be visualized under a microscope. The pathways involved in its action include the excitation of electrons to higher energy states, followed by emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is unique due to its specific sulfonic acid group, which enhances its solubility in water and its ability to bind to various substrates. This makes it particularly useful in applications where water solubility is crucial .
Propriétés
Numéro CAS |
36480-50-9 |
|---|---|
Formule moléculaire |
C19H12O8S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O8S/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26/h1-8,20-22H,(H,24,25,26) |
Clé InChI |
SZXFKAVYQJPYAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


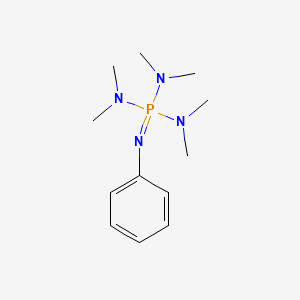
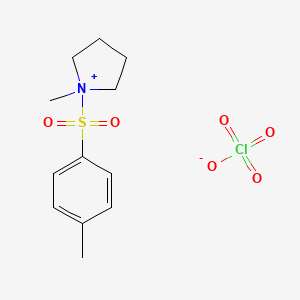

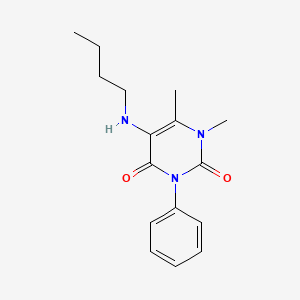
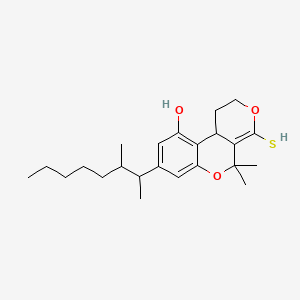
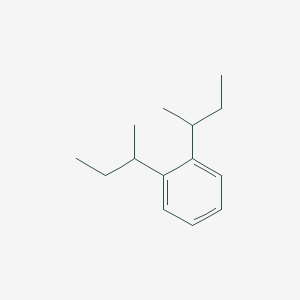
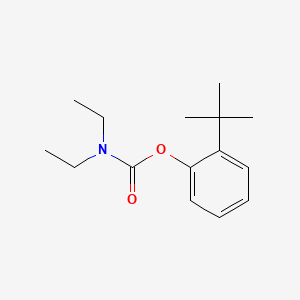
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
